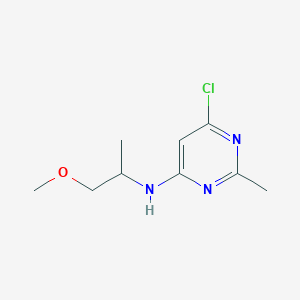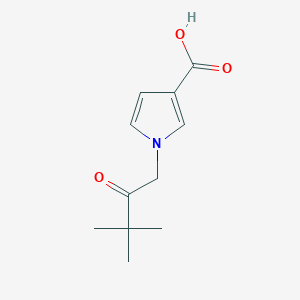
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine (6-CNMPMPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrimidine nucleus and is structurally related to the pyrimidine ring system. 6-CNMPMPA has been studied extensively due to its potential applications in the fields of biochemistry, physiology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties Analysis
- Density Functional Theory (DFT) and Experimental Techniques : A study involving a molecule with a similar structure, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, utilized DFT alongside experimental techniques (FT-IR, FT-Raman, NMR) to investigate its molecular structure. The research aimed to understand the molecule's electronic properties, stability, and potential biological activity, particularly as an antihypertensive agent (Aayisha et al., 2019).
Synthesis and Structural Elucidation
- Crystal and Molecular Structures : Investigations on benzyl derivatives of chloro-methylpyrimidines, similar in structure to the compound , have been carried out to determine their crystal and molecular structures, highlighting the importance of such studies in understanding the properties and interactions of potential pharmaceutical compounds (Odell et al., 2007).
Potential Biological Activity
- Anti-HIV Evaluation : Research into novel MC-1220 analogs, synthesized from chloro-methylpyrimidine derivatives, assessed their activity against HIV-1. This demonstrates the potential of related compounds in medicinal chemistry for developing new treatments for viral infections (Loksha et al., 2016).
Chemical Interactions and Process Research
- Investigations Based on Non-Covalent Interactions : A study on thioureas derived from chloro-methylpyrimidine explored the importance of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the stabilization of molecular structures, which is crucial for designing drugs with specific binding characteristics (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(5-14-3)11-9-4-8(10)12-7(2)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDEKNTMLJQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)
![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)



![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)



![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)